molecular formula C16H15N7O B1683563 Vipadenant CAS No. 442908-10-3

Vipadenant

Cat. No.: B1683563
CAS No.: 442908-10-3
M. Wt: 321.34 g/mol
InChI Key: HQSBCDPYXDGTCL-UHFFFAOYSA-N
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Description

Vipadenant is a selective antagonist of the adenosine A2a receptor. It was initially developed by Vernalis as an oral drug for the treatment of Parkinson’s disease. The compound has shown potential in disrupting immunosuppressive mechanisms in tumor protection, making it a promising candidate for combination therapies in cancer treatment .

Biochemical Analysis

Biochemical Properties

Vipadenant functions as an antagonist of the adenosine A2a receptor, a G protein-coupled receptor that mediates various physiological processes. By binding to this receptor, this compound inhibits the action of adenosine, a nucleoside that modulates neurotransmission, inflammation, and immune responses . The interaction between this compound and the A2a receptor prevents the activation of downstream signaling pathways that would otherwise lead to immunosuppression in the tumor microenvironment . Additionally, this compound has been shown to interact with other biomolecules, including enzymes involved in its metabolism, such as cytochrome P450 .

Cellular Effects

This compound exerts significant effects on various cell types, particularly immune cells. By blocking the A2a receptor, this compound enhances the activity of cytotoxic T cells and natural killer cells, promoting an anti-tumor immune response . This compound also influences cell signaling pathways, such as the cyclic AMP (cAMP) pathway, which is involved in regulating immune cell function . Furthermore, this compound affects gene expression by modulating the transcription of genes associated with immune activation and inflammation .

Molecular Mechanism

At the molecular level, this compound binds to the adenosine A2a receptor, preventing adenosine from activating this receptor . This inhibition blocks the downstream signaling cascade, which includes the activation of adenylate cyclase and the subsequent increase in cAMP levels . By reducing cAMP levels, this compound diminishes the immunosuppressive effects of adenosine, thereby enhancing the immune response against tumors . Additionally, this compound may influence the expression of genes involved in immune regulation through its effects on transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable, with a moderate rate of degradation . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained enhancement of immune cell activity and anti-tumor effects . The stability and efficacy of this compound may vary depending on the experimental conditions and the duration of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively enhances immune cell activity without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances . The optimal dosage of this compound for therapeutic use requires careful consideration to balance efficacy and safety .

Metabolic Pathways

This compound is metabolized primarily by the liver, involving enzymes such as cytochrome P450 . The metabolic pathways of this compound include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of this compound . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and accumulate in specific tissues, such as the liver and spleen . Transporters and binding proteins, such as albumin, may facilitate the distribution of this compound within the body . The localization and accumulation of this compound in target tissues are essential for its therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the adenosine A2a receptor . This compound may also localize to other cellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with specific biomolecules . The subcellular distribution of this compound can influence its activity and function, affecting its overall therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of vipadenant involves multiple steps, including the formation of a triazolopyrimidine core. The key steps typically involve:

    Formation of the triazole ring: This is achieved through a cyclization reaction involving appropriate precursors.

    Substitution reactions: Various substituents are introduced to the triazole ring to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes optimization of reaction conditions to ensure high yield and purity. Common techniques used include:

Chemical Reactions Analysis

Types of Reactions

Vipadenant undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule.

    Reduction: Used to reduce specific functional groups.

    Substitution: Introduction of various substituents to the triazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride.

    Substituents: Various halides and other electrophiles.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .

Scientific Research Applications

Vipadenant has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying adenosine receptor antagonists.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Explored as a potential treatment for Parkinson’s disease and as an adjunct in cancer immunotherapy.

    Industry: Used in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    Istradefylline: Another adenosine A2a receptor antagonist used in the treatment of Parkinson’s disease.

    Preladenant: A selective adenosine A2a receptor antagonist investigated for its potential in treating Parkinson’s disease.

    Tozadenant: Another compound in the same class, with similar therapeutic applications.

Uniqueness

Vipadenant is unique due to its high selectivity for the adenosine A2a receptor and its potential use in combination therapies for cancer treatment. Unlike some other compounds, this compound has shown promising results in preclinical and clinical studies for both neurological and oncological applications .

Properties

IUPAC Name

3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)triazolo[4,5-d]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O/c1-9-7-10(4-5-11(9)17)8-23-15-14(21-22-23)13(19-16(18)20-15)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSBCDPYXDGTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2C3=NC(=NC(=C3N=N2)C4=CC=CO4)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90196103
Record name Vipadenant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442908-10-3
Record name Vipadenant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442908103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vipadenant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06625
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vipadenant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90196103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIPADENANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDR3USH1NJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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